

# A Technical Guide to the Biological Activity of Ulevostinag (MK-1454)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Ulevostinag (isomer 2) |           |
| Cat. No.:            | B15136830              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Ulevostinag, also known as MK-1454, is a potent, synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1] Developed for immuno-oncology applications, Ulevostinag functions by activating the STING pathway, a critical component of the innate immune system, to induce a robust anti-tumor immune response. Administered intratumorally, it has demonstrated the ability to not only inhibit local tumor growth but also to mediate systemic, abscopal effects, particularly when used in combination with checkpoint inhibitors.[1] This guide provides a comprehensive overview of the biological activity, mechanism of action, and key experimental data for Ulevostinag, based on preclinical and clinical findings.

# Mechanism of Action: STING Pathway Activation

Ulevostinag mimics the structure of the natural STING ligand, cyclic GMP-AMP (cGAMP), enabling it to bind to and activate the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in the STING dimer, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- $\alpha$ / $\beta$ ) and other pro-inflammatory cytokines such as IL-6 and TNF- $\alpha$ .[1] This cascade initiates a powerful innate immune response, leading to the recruitment and activation of



dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately resulting in tumor cell death.



Click to download full resolution via product page

Caption: Ulevostinag-mediated STING signaling pathway.

## **Quantitative Preclinical and Clinical Data**

Ulevostinag has been evaluated in both preclinical murine models and human clinical trials, demonstrating significant biological activity.

#### **Preclinical Efficacy in Murine Tumor Models**

Intratumoral administration of Ulevostinag has shown potent anti-tumor effects in syngeneic mouse models.



| Model                        | Ulevostinag<br>Dose           | Treatment<br>Regimen | Outcome                                                                                           | Citation |
|------------------------------|-------------------------------|----------------------|---------------------------------------------------------------------------------------------------|----------|
| MC38 Colon<br>Adenocarcinoma | 5 μg, 20 μg<br>(intratumoral) | Single Dose          | Activated tumor-<br>specific<br>immunity;<br>inhibited growth<br>at injected and<br>distal sites. | [1]      |
| MC38 & B16F10<br>Melanoma    | 4 μg<br>(intratumoral)        | Days 0, 3, and 7     | Resulted in complete tumor regression and enhanced the efficacy of anti-PD1 therapy.              | [1]      |

## Phase I Clinical Trial (NCT03010176) Pharmacodynamics

The Phase I study in patients with advanced solid tumors or lymphomas established the pharmacokinetic and pharmacodynamic profile of intratumoral Ulevostinag.[3][4]



| Parameter                                           | Dose Range     | Time Course                                                          | Result                                                                  | Citation |
|-----------------------------------------------------|----------------|----------------------------------------------------------------------|-------------------------------------------------------------------------|----------|
| Plasma<br>Concentration                             | Dose-dependent | N/A                                                                  | Plasma<br>concentrations<br>increased in a<br>dose-dependent<br>manner. | [3][4]   |
| Circulating<br>Cytokines<br>(CXCL10, IFNy,<br>IL-6) | Up to 540 μg   | Elevation at 2-<br>4h, Peak at 6-8h,<br>Partial resolution<br>at 24h | Clear evidence of STING pathway activation and target engagement.       | [3][4]   |
| Recommended<br>Phase II Dose<br>(RP2D)              | N/A            | N/A                                                                  | 540 μg<br>(intratumoral)                                                | [3][4]   |

## Phase II Clinical Trial (NCT04220866) Antitumor Activity

This randomized study evaluated Ulevostinag in combination with Pembrolizumab in patients with untreated, metastatic, or unresectable recurrent Head and Neck Squamous Cell Carcinoma (HNSCC).[3][4]

| Treatment Arm                              | Number of<br>Patients | Outcome<br>(Complete or<br>Partial<br>Response) | Response<br>Rate | Citation |
|--------------------------------------------|-----------------------|-------------------------------------------------|------------------|----------|
| Ulevostinag (540<br>μg) +<br>Pembrolizumab | 8                     | 4                                               | 50%              | [3][4]   |
| Pembrolizumab<br>Monotherapy               | 10                    | 1                                               | 10%              | [3][4]   |

# **Experimental Protocols and Methodologies**



#### **In-Vivo Murine Tumor Model Efficacy Study**

This protocol outlines the general methodology used in preclinical assessments of Ulevostinag.

- Cell Line Implantation: C57BL/6 mice are subcutaneously injected with a suspension of MC38 or B16F10 tumor cells into the right flank.
- Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm<sup>3</sup>), with measurements taken by caliper.
- Treatment Administration: Mice are randomized into treatment groups. Ulevostinag is administered via intratumoral injection at specified doses (e.g., 4 μg). For combination studies, an anti-PD1 antibody is administered intraperitoneally.
- Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is tumor growth inhibition or complete regression. Systemic effects are assessed by monitoring the growth of untreated, distal tumors.
- Immunophenotyping: At the study's conclusion, tumors and spleens may be harvested for flow cytometry analysis to characterize immune cell infiltration.





Click to download full resolution via product page

**Caption:** General workflow for preclinical in-vivo efficacy studies.



#### Phase I/II Clinical Trial Protocol (Summarized)

This protocol summarizes the design of studies NCT03010176 and NCT04220866.[3][4]

- Patient Population: Enrollment of participants with advanced/metastatic solid tumors or lymphomas (Phase I) or specifically untreated metastatic/unresectable HNSCC (Phase II).[3]
   [4]
- Treatment Administration: Ulevostinag is administered via intratumoral injection.
   Pembrolizumab (200 mg) is administered intravenously every 3 weeks.[3][4]
- Dose Escalation (Phase I): A modified toxicity probability interval method was used to determine the maximum tolerated dose and recommended Phase II dose.[3][4]
- Safety and Tolerability: The primary objective is to assess safety, with adverse events monitored and graded continuously. The most common adverse event reported was pyrexia.
   [3][4]
- Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time points (e.g., 2h, 4h, 6h, 8h, 24h post-dose) to measure plasma concentrations of Ulevostinag and levels of circulating cytokines (e.g., CXCL10, IFNy, IL-6) as biomarkers of STING activation.[3][4]
- Antitumor Activity: The primary objective of the Phase II portion is to assess antitumor activity based on objective response rates according to RECIST criteria.[3][4]

#### Conclusion

Ulevostinag (MK-1454) is a direct-acting STING agonist with a well-defined mechanism of action. Preclinical data robustly support its ability to induce tumor regression and synergize with checkpoint inhibitors.[1] Clinical trials have confirmed its manageable safety profile, demonstrated clear target engagement through biomarker modulation, and shown promising antitumor activity, particularly in combination with pembrolizumab for HNSCC.[3][4] Ulevostinag represents a significant advancement in the intratumoral delivery of innate immune activators for cancer therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Ulevostinag (MK-1454)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136830#biological-activity-of-ulevostinag-isomer-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com